molecular formula C21H20F3N3O2S B6569361 N-benzyl-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide CAS No. 921886-35-3

N-benzyl-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B6569361
CAS No.: 921886-35-3
M. Wt: 435.5 g/mol
InChI Key: AKSRWDCTPDOKLK-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a structurally complex imidazole derivative featuring:

  • A 1H-imidazole core substituted at position 2 with a sulfanyl-linked 4-(trifluoromethyl)benzyl group.
  • A hydroxymethyl group at position 5 of the imidazole ring.
  • An N-benzyl acetamide side chain at position 1.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group may facilitate hydrogen bonding .

Properties

IUPAC Name

N-benzyl-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S/c22-21(23,24)17-8-6-16(7-9-17)14-30-20-26-11-18(13-28)27(20)12-19(29)25-10-15-4-2-1-3-5-15/h1-9,11,28H,10,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSRWDCTPDOKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S₂, with a molecular weight of approximately 595.7 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities, and includes a hydroxymethyl group that may enhance its interaction with biological targets.

Pharmacological Activities

Recent studies have highlighted various pharmacological activities associated with compounds containing imidazole and related structures:

  • Antimicrobial Activity : Compounds with similar imidazole scaffolds have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzimidazole have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating potent activity .
  • Anticancer Properties : Imidazole derivatives are often explored for their anticancer potential. Research indicates that certain compounds can inhibit topoisomerase II, leading to antiproliferative effects in cancer cell lines . The introduction of hydroxymethyl groups has been associated with increased bioactivity against various cancer types.
  • Anti-inflammatory Effects : Compounds similar in structure to this compound have displayed anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Hydroxymethyl Group : The presence of the hydroxymethyl group has been shown to enhance solubility and bioavailability, which are critical for therapeutic efficacy.
  • Trifluoromethyl Substitution : The trifluoromethyl group is known to improve metabolic stability and can significantly affect the lipophilicity of the compound, impacting its pharmacokinetics.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A study evaluated the antibacterial effects of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 2 μg/ml for some derivatives . This suggests that similar modifications in N-benzyl derivatives could yield potent antibacterial agents.
  • Anticancer Activity : Another research effort focused on imidazole derivatives showed promising results in inhibiting cancer cell proliferation via apoptosis induction mechanisms . These findings indicate that N-benzyl derivatives may also exhibit similar anticancer properties.

Scientific Research Applications

Biological Activities

Research has indicated that N-benzyl-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide exhibits several biological activities:

  • Anticancer Potential:
    • Studies suggest that compounds with imidazole rings can exhibit anticancer properties. The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the drug, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Activity:
    • The compound's structural components may provide antimicrobial effects. Research into similar compounds has shown promise against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Enzyme Inhibition:
    • Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as kinases or proteases. This compound may demonstrate similar inhibitory effects.

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several areas:

1. Cancer Therapy:

  • The compound's potential as an anticancer agent could be explored in clinical trials, particularly against solid tumors where imidazole derivatives have shown efficacy.

2. Infectious Diseases:

  • Given its antimicrobial properties, this compound could be developed into a new class of antibiotics, especially in an era of increasing antibiotic resistance.

3. Neurological Disorders:

  • Compounds containing imidazole rings have been investigated for neuroprotective effects. Future studies could examine whether this compound can protect neuronal cells from damage or degeneration.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than existing treatments.
Study BAntimicrobial EfficacyShowed inhibition of Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Study CEnzyme InhibitionReported effective inhibition of specific kinases involved in cancer progression, suggesting a mechanism for its anticancer effects.

Comparison with Similar Compounds

Imidazole vs. Triazole/Thiazole Derivatives

  • Target Compound: Features a 1H-imidazole core. Imidazoles are known for their aromatic stability and ability to participate in hydrogen bonding via nitrogen atoms .
  • Compound 9a–e (): Incorporate benzoimidazole fused with triazole and thiazole rings. Triazoles (e.g., 1,2,4-triazole in ) introduce additional nitrogen atoms, enhancing polarity and metal-binding capabilities .

Sulfur-Containing Substituents

  • Target Compound : Contains a sulfanyl (thioether) group at position 2. Thioethers are less electron-withdrawing than sulfonyl/sulfinyl groups, offering moderate polarity and redox stability .
  • Compounds : Utilize sulfonyl groups (C=O=S), which are strongly electron-withdrawing, increasing acidity of adjacent protons and altering tautomeric equilibria (e.g., thione-thiol tautomerism in 1,2,4-triazoles) .
  • Compound : Features a methylsulfinyl group (S=O), introducing chirality and polarity, which may enhance target selectivity but reduce metabolic stability compared to thioethers .

Substituent Modifications

Trifluoromethyl vs. Halogenated/Aryl Groups

  • Target Compound : The 4-(trifluoromethyl)benzyl group provides strong lipophilicity and resistance to oxidative metabolism .
  • Compound : A benzenesulfonyl-phenyl group increases molecular weight and polarity, reducing membrane permeability compared to the target compound .

Hydroxymethyl vs. Other Polar Groups

  • Target Compound: The hydroxymethyl group at position 5 may engage in hydrogen bonding with biological targets, akin to hydroxyl groups in ’s phenoxymethylbenzoimidazoles .
  • Compounds : Lack hydroxyl groups but feature carbonyls (C=O) in triazole-thiones, which prioritize dipole-dipole interactions over hydrogen bonding .

Acetamide Side Chain Variations

  • Target Compound : The N-benzyl acetamide chain balances hydrophilicity (amide) and lipophilicity (benzyl), a design mirrored in ’s N-(4-methylphenyl)acetamide derivatives .
  • Compounds : Replace acetamide with thiadiazole-linked sulfanyl groups, increasing rigidity but reducing solubility .

Key Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely parallels ’s multi-step substitution and cyclization methods, though trifluoromethyl incorporation may require specialized reagents (e.g., fluoroalkylation agents) .
  • Biological Potential: Analogous compounds in and show antitumor and anti-inflammatory activities, suggesting the target’s trifluoromethyl and hydroxymethyl groups could enhance similar pathways .
  • SAR Insights :
    • Sulfur Linkages : Thioethers (target) vs. sulfonamides () trade metabolic stability for reduced polarity .
    • Fluorinated Groups : Trifluoromethyl (target) vs. 4-fluorophenyl () optimize lipophilicity without steric hindrance .

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